1-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]azepane
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Overview
Description
1-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AZEPANE is a complex heterocyclic compound that features a unique combination of pyrazole and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AZEPANE typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrazole Ring: This step involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with appropriate reagents to introduce the desired substituents.
Formation of the Pyrimidine Ring: The pyrazole derivative is then reacted with reagents to form the pyrimidine ring, incorporating the trifluoromethyl group.
Formation of the Azepane Ring: The final step involves the cyclization reaction to form the azepane ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, solvent systems, and reaction conditions to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AZEPANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted and the reaction conditions employed.
Scientific Research Applications
1-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AZEPANE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Research: It is used in studies to understand its interactions with biological targets and pathways.
Pharmaceutical Development: The compound is explored for its potential use in drug development, particularly for its activity against specific diseases.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AZEPANE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AZEPANE: Similar structure but with a different substituent on the pyrazole ring.
1-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AZEPANE: Similar structure but with a different substituent on the pyrazole ring.
Uniqueness
1-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AZEPANE is unique due to the specific combination of substituents on the pyrazole and pyrimidine rings, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C17H22F3N5 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
1-[4-(1-ethyl-3-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]azepane |
InChI |
InChI=1S/C17H22F3N5/c1-3-25-11-13(12(2)23-25)14-10-15(17(18,19)20)22-16(21-14)24-8-6-4-5-7-9-24/h10-11H,3-9H2,1-2H3 |
InChI Key |
HFKFFSXANYKEEO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)N3CCCCCC3)C(F)(F)F |
Origin of Product |
United States |
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